molecular formula C11H13N3O3 B2744612 3-(3,4,5-trimethoxy-phenyl)-1H-[1,2,4]triazole CAS No. 71565-98-5

3-(3,4,5-trimethoxy-phenyl)-1H-[1,2,4]triazole

Cat. No.: B2744612
CAS No.: 71565-98-5
M. Wt: 235.243
InChI Key: KZLMAGSEYGMEHF-UHFFFAOYSA-N
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Description

3-(3,4,5-Trimethoxy-phenyl)-1H-[1,2,4]triazole is a heterocyclic compound that features a triazole ring substituted with a 3,4,5-trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-trimethoxy-phenyl)-1H-[1,2,4]triazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using formic acid to yield the triazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trimethoxy-phenyl)-1H-[1,2,4]triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3,4,5-trimethoxy-phenyl)-1H-[1,2,4]triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with DNA to exert its effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4,5-Trimethoxy-phenyl)-1H-[1,2,4]triazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-15-8-4-7(11-12-6-13-14-11)5-9(16-2)10(8)17-3/h4-6H,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLMAGSEYGMEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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